molecular formula C26H23ClN2O3 B2752864 3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide CAS No. 313551-50-7

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide

Cat. No.: B2752864
CAS No.: 313551-50-7
M. Wt: 446.93
InChI Key: JMCFKGJVXRIXEI-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.93. The purity is usually 95%.
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Biological Activity

3-Chloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19ClN2O3
  • Molecular Weight : 342.81 g/mol
  • CAS Number : Not specifically listed but related compounds exist under similar identifiers.

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer progression and inflammation. It is hypothesized to function as an inhibitor of certain enzymes and receptors that play critical roles in tumor growth and metastasis.

  • Inhibition of COX Enzymes : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in many tumors. This inhibition can lead to reduced prostaglandin E2 (PGE2) synthesis, implicated in promoting cancer cell proliferation and survival .
  • Targeting Metabotropic Glutamate Receptors (mGluRs) : Research indicates that modulation of mGluRs can influence tumor cell behavior. Compounds affecting these receptors may alter signaling pathways associated with cell growth and apoptosis .

Case Studies

  • Anticancer Activity : In a study conducted by Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids, revealing significant anticancer properties against various cancer cell lines . The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.
  • Inflammation Modulation : Another research highlighted the potential of similar isoindole compounds to act as TNF-α inhibitors, suggesting that this compound might also possess anti-inflammatory properties .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AnticancerCOX-2 inhibition ,
Apoptosis inductionModulation of mGluRs ,
Anti-inflammatoryTNF-α inhibition

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the specific pathways affected by this compound.
  • Clinical Trials : To assess therapeutic outcomes in human subjects with specific malignancies.

Properties

IUPAC Name

3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-18-11-13-21(14-12-18)28(24(30)19-7-6-8-20(27)17-19)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCFKGJVXRIXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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